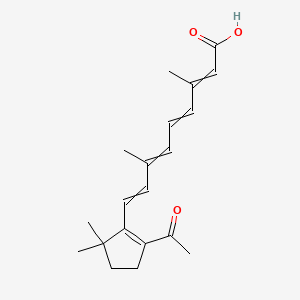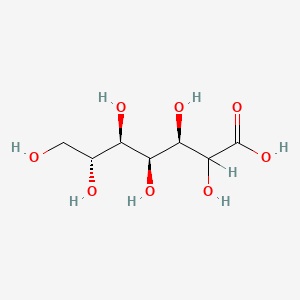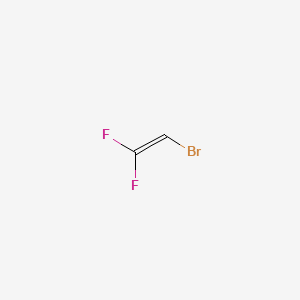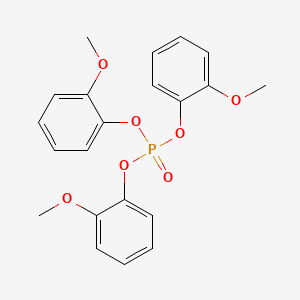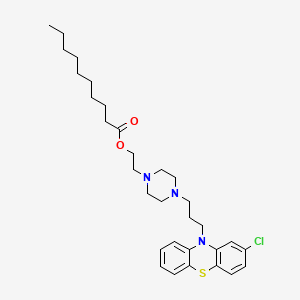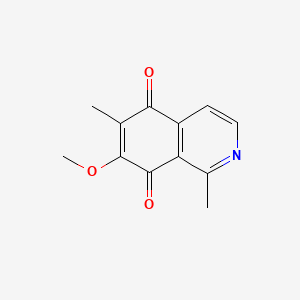![molecular formula C18H14O4 B1203432 6,7,8,9-Tetrahidro-7-hidroxi-1-metil-6-metilenofenanteno[1,2-b]furan-10,11-diona CAS No. 83145-47-5](/img/structure/B1203432.png)
6,7,8,9-Tetrahidro-7-hidroxi-1-metil-6-metilenofenanteno[1,2-b]furan-10,11-diona
Descripción general
Descripción
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene- is a natural product found in Salvia miltiorrhiza with data available.
Aplicaciones Científicas De Investigación
Entrega Dirigida de Medicamentos
La hidroxi-metilenetanshinquinona tiene aplicaciones potenciales en sistemas de entrega dirigidos de medicamentos. Su estructura molecular permite la creación de conjugados de medicamentos que pueden dirigirse selectivamente a las células enfermas, como las células cancerosas, mientras se preservan las sanas. Esta especificidad se logra a través de la capacidad del compuesto para unirse a los receptores celulares o antígenos que se sobreexpresan en ciertas enfermedades {svg_1}.
Nanomedicina
En el ámbito de la nanomedicina, la hidroxi-metilenetanshinquinona se puede utilizar para mejorar el efecto de permeabilidad y retención (EPR) de las nanopartículas. Este efecto es crucial para la entrega eficiente de agentes terapéuticos a los tejidos tumorales. Las propiedades del compuesto pueden mejorar la estabilidad y la biodisponibilidad de las nanopartículas, lo que lo convierte en un activo valioso en el desarrollo de tratamientos basados en nanomedicina {svg_2}.
Terapias Antiinflamatorias
Las propiedades antiinflamatorias de la hidroxi-metilenetanshinquinona la convierten en un candidato para el desarrollo de nuevos medicamentos antiinflamatorios. Su mecanismo de acción podría involucrar la modulación de las vías inflamatorias, lo que podría conducir a tratamientos para afecciones como la artritis y otras enfermedades inflamatorias crónicas {svg_3}.
Investigación Antioxidante
Como antioxidante, la hidroxi-metilenetanshinquinona puede contribuir a la investigación y el desarrollo de terapias dirigidas a combatir el estrés oxidativo. Este estrés es un factor en muchas enfermedades, incluidos los trastornos neurodegenerativos, y la actividad antioxidante del compuesto podría ayudar a crear tratamientos protectores {svg_4}.
Agentes Antimicrobianos
La investigación sobre agentes antimicrobianos puede beneficiarse de la hidroxi-metilenetanshinquinona debido a sus posibles efectos bactericidas y fungicidas. Podría conducir a la síntesis de nuevas clases de antibióticos y antifúngicos que sean efectivos contra cepas resistentes de microbios {svg_5}.
Salud Cardiovascular
Los efectos del compuesto en la salud cardiovascular son otra área de interés. Puede tener propiedades cardioprotectoras que podrían aprovecharse para prevenir o tratar enfermedades cardíacas. Los estudios podrían explorar su impacto en la regulación de la presión arterial, los niveles de colesterol y la función cardíaca general {svg_6}.
Aplicaciones Neuroprotectoras
La hidroxi-metilenetanshinquinona también podría tener aplicaciones neuroprotectoras. Su capacidad para cruzar la barrera hematoencefálica y sus posibles efectos neuroprotectores podrían convertirlo en un compuesto valioso en el tratamiento de lesiones cerebrales y enfermedades neurodegenerativas {svg_7}.
Terapéutica del Cáncer
Por último, el papel del compuesto en la terapéutica del cáncer es un campo de estudio significativo. Sus propiedades citotóxicas contra las células cancerosas, sin dañar las células normales, podrían ser cruciales en el desarrollo de tratamientos contra el cáncer más efectivos y menos tóxicos {svg_8}.
Mecanismo De Acción
Mode of Action
It is believed to have multiple mechanisms of action, including anti-apoptosis, anti-inflammation, regulating autophagy, limiting glutamate excitotoxicity, inhibiting oxidative stress, and promoting neovascularization .
Biochemical Pathways
Hydroxymethylenetanshinquinone is thought to interact with several biochemical pathways. These include pathways involved in apoptosis, inflammation, autophagy, glutamate toxicity, oxidative stress, and neovascularization . The compound’s effects on these pathways could lead to various downstream effects, potentially contributing to its therapeutic properties.
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Hydroxymethylenetanshinquinone’s action are likely to be diverse, given its potential interactions with multiple biochemical pathways. These effects could include reduced cell death (anti-apoptosis), reduced inflammation, altered autophagy, reduced glutamate toxicity, reduced oxidative stress, and increased formation of new blood vessels (neovascularization) .
Propiedades
IUPAC Name |
7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJKJFRMCYQMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003161 | |
| Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83145-47-5 | |
| Record name | Hydroxymethylenetanshinquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083145475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characterization of Hydroxymethylenetanshinquinone?
A1: Research indicates that Hydroxymethylenetanshinquinone possesses the molecular formula C18H14O4 and a melting point ranging from 196-198°C []. Structural elucidation was achieved through spectral analysis, including techniques like NMR and IR, and chemical methods [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


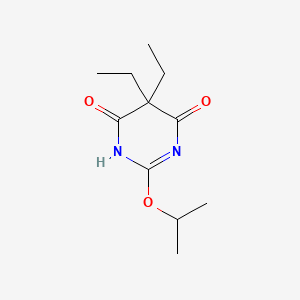
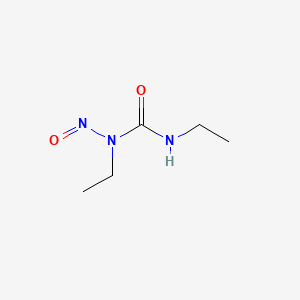
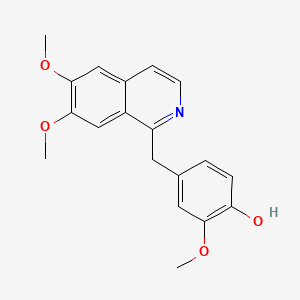
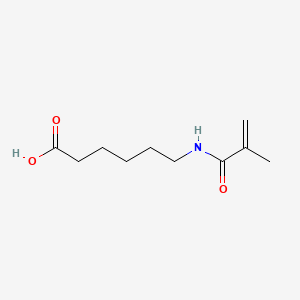
![Benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1203359.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)


